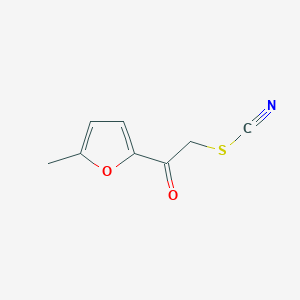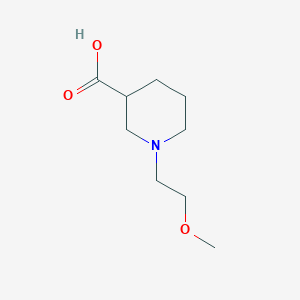
4-(methoxymethoxy)benzoic Acid
Descripción general
Descripción
4-(Methoxymethoxy)benzoic acid is an organic compound characterized by a benzene ring substituted with a methoxymethoxy group (-OCH2OCH3) and a carboxylic acid group (-COOH). This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(methoxymethoxy)benzoic acid typically involves the following steps:
Radical Halogenation: The starting material, 4-methylbenzoic acid, undergoes radical halogenation using N-bromosuccinimide (NBS) in the presence of light or heat to form 4-bromomethylbenzoic acid.
Nucleophilic Substitution: The 4-bromomethylbenzoic acid is then subjected to nucleophilic substitution with sodium methoxide in methanol, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Methoxymethoxy)benzoic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The electron-donating methoxymethoxy group enhances the reactivity of the benzene ring towards electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Esterification and Amidation: The carboxylic acid group readily forms esters and amides in the presence of alcohols and amines, respectively.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups onto the benzene ring.
Halogenation: Halogens such as chlorine or bromine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are used to form esters.
Amidation: Amines and coupling agents (e.g., dicyclohexylcarbodiimide) are used to form amides.
Major Products Formed:
Nitration: 4-(Methoxymethoxy)-3-nitrobenzoic acid.
Halogenation: 4-(Methoxymethoxy)-2-chlorobenzoic acid.
Esterification: Methyl 4-(methoxymethoxy)benzoate.
Amidation: 4-(Methoxymethoxy)benzamide.
Aplicaciones Científicas De Investigación
4-(Methoxymethoxy)benzoic acid has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of high-performance materials, including resins and coatings.
Mecanismo De Acción
The mechanism of action of 4-(methoxymethoxy)benzoic acid involves its interaction with molecular targets through its functional groups. The methoxymethoxy group enhances the compound’s nucleophilicity, facilitating its participation in various chemical reactions. The carboxylic acid group allows for the formation of hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
4-Methoxybenzoic Acid: Similar structure but with a methoxy group instead of a methoxymethoxy group.
4-Hydroxybenzoic Acid: Contains a hydroxyl group instead of a methoxymethoxy group.
4-Chlorobenzoic Acid: Contains a chlorine atom instead of a methoxymethoxy group.
Uniqueness: 4-(Methoxymethoxy)benzoic acid is unique due to the presence of the methoxymethoxy group, which significantly influences its reactivity and interactions. This group enhances the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions compared to its analogs .
Propiedades
IUPAC Name |
4-(methoxymethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-6-13-8-4-2-7(3-5-8)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFRBTZCMICRPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460120 | |
| Record name | 4-(methoxymethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25458-44-0 | |
| Record name | 4-(methoxymethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3022510.png)

![2-[(3-Methoxypropyl)amino]nicotinonitrile](/img/structure/B3022512.png)



![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B3022518.png)
![2-[(2-Methoxyethyl)sulfonyl]benzoic acid](/img/structure/B3022519.png)
